Diphenyl sulfone
Overview
Description
Diphenyl sulfone is an organosulfur compound with the formula (C6H5)2SO2 . It is a white solid that is soluble in organic solvents . It is used as a high-temperature solvent, useful for processing highly rigid polymers, e.g., PEEK, which only dissolve in very hot solvents .
Synthesis Analysis
Diphenyl sulfone is produced by the sulfonation of benzene with sulfuric acid and oleum . For typical processes, benzenesulfonic acid is an intermediate . It is also produced from benzenesulfonyl chloride and benzene .Molecular Structure Analysis
The molecular formula of Diphenyl sulfone is C12H10O2S . The 3D structure of Diphenyl sulfone can be viewed using Java or Javascript .Chemical Reactions Analysis
Diphenyl sulfone can participate in Pd-catalysed Suzuki–Miyaura type reactions . Tremendous advances in catalytic desulfitative functionalizations have opened a new area of research with burgeoning activity in recent years .Physical And Chemical Properties Analysis
Diphenyl sulfone has a molecular weight of 218.272 . It has a density of 1.2±0.1 g/cm3, a boiling point of 378.5±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .Scientific Research Applications
Pesticide Design and Acaricidal/Insecticidal Activity
Diphenyl sulfone, through its derivatives, has shown significant potential in the field of pesticide design, particularly as acaricides and insecticides. A study by Yu et al. (2016) synthesized oxazolines containing sulfone/sulfoxide groups as chitin synthesis inhibitors. These compounds demonstrated excellent acaricidal activities, making them promising candidates for novel acaricide development.
Organic Synthesis and Reaction Mechanisms
Diphenyl sulfone is also utilized in organic synthesis. Fascione et al. (2012) explored its use in a sulfoxide transfer reaction, highlighting its role in various chemical transformations, particularly in the activation of glycosyl donors and the stereoselective synthesis of sulfoxides.
Solubility Studies and Theoretical Predictions
The solubility of diphenyl sulfone in various solvents has been a subject of research, contributing to a better understanding of its physical properties and interactions. Fina et al. (2000) investigated its solubility in different organic nonelectrolyte solvents, aiding in predictions based on Mobile Order theory.
Chemical Structure Analysis
Investigating the chemical structure of diphenyl sulfone and its derivatives provides insights into their potential applications. For instance, Rudolph et al. (2010) studied the X-ray structures of various sulfones, including diphenyl sulfone, to understand the influence of substituents on bond distances and angles, which is crucial for predicting their reactivity and stability.
Polymer Synthesis and Applications
Diphenyl sulfone plays a role in the synthesis of polymers with specific properties. Liu et al. (2010) synthesized monophenylated and diphenylated poly(ether sulfone)s, which exhibited excellent mechanical properties and thermal stability, making them suitable for various industrial applications.
Coal Oxidation Studies
In the field of energy and fuels, diphenyl sulfone has been used as a model compound to study the oxidation mechanisms in coal. Zhang et al. (2015) analyzed its behavior during low-temperature oxidation, providing insights into the oxidation processes of organic sulfur compounds in coal.
Proton Exchange Membranes
Diphenyl sulfone derivatives are utilized in the preparation of proton exchange membranes for energy applications. Gao et al. (2020) used sulfonated diphenyl sulfone monomers for creating membranes with good performance and stability, relevant for new energy fields.
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzenesulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTYYGOKRVBIMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041892 | |
Record name | Diphenylsulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041892 | |
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Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, White solid; [Merck Index] Fine faintly brown crystals; [MSDSonline] | |
Record name | Benzene, 1,1'-sulfonylbis- | |
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Record name | Diphenyl sulfone | |
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Vapor Pressure |
0.0000153 [mmHg] | |
Record name | Diphenyl sulfone | |
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Product Name |
Diphenyl sulfone | |
CAS RN |
127-63-9 | |
Record name | Phenyl sulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diphenyl sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127639 | |
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Record name | Diphenyl sulfone | |
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Record name | Benzene, 1,1'-sulfonylbis- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Diphenylsulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyl sulphone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.413 | |
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Record name | DIPHENYL SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V25W2CFS3M | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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